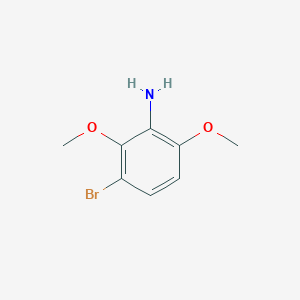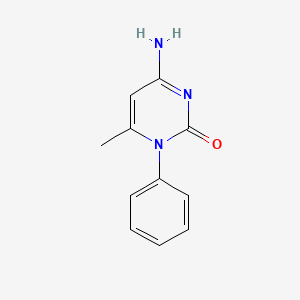
4-Amino-6-methyl-1-phenylpyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methyl-1-phenylpyrimidin-2-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of amino, methyl, and phenyl groups attached to the pyrimidine ring imparts unique chemical properties to the compound, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-1-phenylpyrimidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-amino-6-methylpyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-methyl-1-phenylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
4-Amino-6-methyl-1-phenylpyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-methyl-1-phenylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-Phenylpyrimidine
- 4-Chloro-6-phenylpyrimidine
Uniqueness
4-Amino-6-methyl-1-phenylpyrimidin-2-one is unique due to the presence of both amino and methyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4-amino-6-methyl-1-phenylpyrimidin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(12)13-11(15)14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,15) |
Clave InChI |
CKVIGXFJYAREAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=O)N1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate](/img/structure/B13896220.png)
![2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one](/img/structure/B13896221.png)


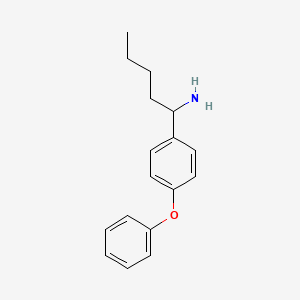
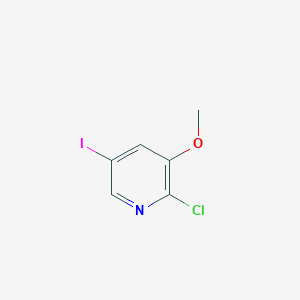
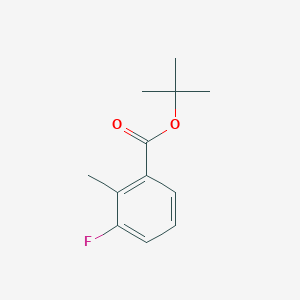

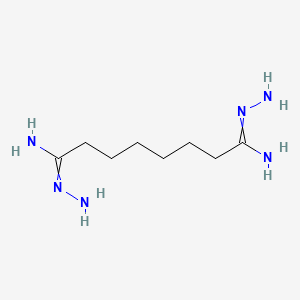
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
